3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features a combination of oxadiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced via nucleophilic substitution reactions, while the pyridine moiety is often incorporated through coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
What sets 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-3-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE apart from similar compounds is its unique combination of oxadiazole and pyridine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
Molecular Formula |
C17H15N7O3 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-[5-(pyridin-3-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C17H15N7O3/c1-25-13-6-4-12(5-7-13)20-15-14(22-27-24-15)16-21-17(26-23-16)19-10-11-3-2-8-18-9-11/h2-9H,10H2,1H3,(H,20,24)(H,19,21,23) |
InChI Key |
ZVBWNWSLEGTOOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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